molecular formula C13H12Cl3NO B15176390 2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride CAS No. 6640-28-4

2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride

Cat. No.: B15176390
CAS No.: 6640-28-4
M. Wt: 304.6 g/mol
InChI Key: MNYIYBWWCMYYHK-UHFFFAOYSA-N
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Description

2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of an anilinomethyl group attached to a dichlorophenol moiety, with a hydrochloride salt form. It is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride typically involves the reaction of 4,6-dichlorophenol with an anilinomethylating agent under controlled conditions. One common method includes the use of formaldehyde and aniline in the presence of an acid catalyst to form the anilinomethyl group, which then reacts with 4,6-dichlorophenol. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorine atoms on the phenol ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Anilinomethyl)phenol
  • 4-Anilinomethyl-1,2,3-triazoles
  • 1-Anilinomethyl-2-naphthol

Uniqueness

2-(Anilinomethyl)-4,6-dichlorophenol;hydrochloride is unique due to the presence of both an anilinomethyl group and dichlorophenol moiety, which confer distinct chemical and biological properties

Properties

CAS No.

6640-28-4

Molecular Formula

C13H12Cl3NO

Molecular Weight

304.6 g/mol

IUPAC Name

2-(anilinomethyl)-4,6-dichlorophenol;hydrochloride

InChI

InChI=1S/C13H11Cl2NO.ClH/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11;/h1-7,16-17H,8H2;1H

InChI Key

MNYIYBWWCMYYHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C(=CC(=C2)Cl)Cl)O.Cl

Origin of Product

United States

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